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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779818

This technical support center provides researchers, scientists, and drug development
professionals with information to understand the poor tolerability observed with Aprutumab
Ixadotin. The following troubleshooting guides and frequently asked questions (FAQs) address
specific issues encountered during its clinical development.

Frequently Asked Questions (FAQSs)

Q1: What is Aprutumab Ixadotin and what is its mechanism of action?

Aprutumab Ixadotin (also known as BAY 1187982) is an antibody-drug conjugate (ADC)
designed to target Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It consists of a fully
human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a novel auristatin-based
payload (an Auristatin W derivative) via a non-cleavable linker.[3] The intended mechanism of
action involves the binding of the ADC to FGFR2 on tumor cells, leading to internalization and
subsequent release of the cytotoxic payload, which induces cell death.[4] Preclinical studies
showed that Aprutumab Ixadotin had low nanomolar potency and that its cytotoxic effects
correlated with high FGFR2 expression.[5]

Q2: Why was the clinical development of Aprutumab Ixadotin terminated early?

The first-in-human Phase | clinical trial (NCT02368951) was terminated early due to the poor
tolerability of Aprutumab Ixadotin.[6][7] The maximum tolerated dose (MTD) was determined
to be 0.2 mg/kg, which was considered below the therapeutic threshold that had been
estimated from preclinical studies.[6][7]
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Q3: What were the major toxicities observed with Aprutumab Ixadotin?

The primary safety concerns and dose-limiting toxicities (DLTs) observed in the Phase | trial

were:

Thrombocytopenia: A significant decrease in platelet count was a common and dose-limiting
toxicity.[6][7]

Proteinuria and Nephrotic Syndrome: The development of excess protein in the urine,
sometimes leading to nephrotic syndrome, was a notable and concerning adverse event.[6]
This is not a commonly reported toxicity for other ADCs.[6]

Corneal Epithelial Microcysts: Ocular toxicity, specifically the formation of microcysts in the
corneal epithelium, was another dose-limiting factor.[6][7][8]

Elevated Liver Enzymes: Increased levels of aspartate aminotransferase (AST) and alanine
aminotransferase (ALT) were frequently observed.[6]

Troubleshooting Guides for Experimental Work

This section provides guidance for researchers investigating the toxicities associated with

Aprutumab Ixadotin or similar FGFR2-targeting ADCs.

Issue 1: Unexpectedly high levels of proteinuria and signs of nephrotoxicity in animal models.

Possible Cause: The toxicity may be specific to the Aprutumab Ixadotin construct,
potentially due to on-target, off-tumor toxicity in the kidneys where FGFR2 may be
expressed, or off-target toxicity of the payload or the entire ADC. The link between d-dimer
elevation and kidney damage leading to nephrotic syndrome was also noted in the clinical
trial.[6]

Troubleshooting Steps:

o Assess FGFR2 Expression in Renal Tissue: Perform immunohistochemistry (IHC) or other
protein expression analysis on kidney tissues from your animal model to determine the
level of FGFR2 expression.
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o Evaluate ADC Accumulation: Conduct biodistribution studies using a labeled version of the

ADC to determine if it accumulates in the kidneys.

o Monitor Renal Function Markers: In addition to proteinuria, monitor serum creatinine,
blood urea nitrogen (BUN), and d-dimer levels to get a comprehensive picture of kidney

function and potential coagulopathy.

o Histopathological Analysis: Perform detailed histopathological examination of kidney

tissues to identify specific structural damage.
Issue 2: Observation of ocular toxicities, such as corneal abnormalities, in preclinical studies.

» Possible Cause: The payload, an auristatin derivative, may be contributing to this toxicity.
Ocular adverse events are a known class effect for some ADCs.[8] The mechanism could be

related to off-target uptake in corneal epithelial cells.
o Troubleshooting Steps:

o Detailed Ocular Examinations: Conduct regular and thorough slit-lamp examinations and
other ophthalmic assessments in study animals.

o Dose De-escalation Studies: Determine the dose-response relationship for the ocular

toxicity to identify a potential therapeutic window.

o Alternative Payloads: If developing a new ADC, consider payloads with a different toxicity
profile that are less associated with ocular side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase | clinical trial of

Aprutumab Ixadotin.

Table 1: Dose Escalation Cohorts and Patient Distribution
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Aprutumab Ixadotin Dose

Dose Cohort Number of Patients
(mglkg)

1 0.1 3

2 0.2 3

3 0.4 4

4 0.8 6

5 1.3 4

Total 20

Data sourced from the first-in-human Phase | study.[6][7]

Table 2: Summary of Most Common Treatment-Emergent Adverse Events (TEAES)

Adverse Event Percentage of Patients
Increased AST 60%
Thrombocytopenia 50%

Data reflects the percentage of patients experiencing these TEAEs across all dose cohorts.[6]

Table 3: Grade = 3 Drug-Related Adverse Events

Adverse Event

Anemia

Aspartate Aminotransferase Increase

Proteinuria

Thrombocytopenia

These were the most common severe adverse events considered to be related to the study
drug.[6][7]
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Experimental Protocols

The clinical investigation of Aprutumab Ixadotin was conducted as a Phase I, open-label,
multicenter, dose-escalation trial (NCT02368951).[6][7][9]

o Patient Population: Patients with advanced solid tumors known to be FGFR2-positive.[6]

o Dosing Regimen: Aprutumab Ixadotin was administered intravenously on Day 1 of a 21-

day cycle.[7]

o Primary Endpoints: The primary objectives were to evaluate the safety, tolerability, and
determine the maximum tolerated dose (MTD) of Aprutumab Ixadotin.[6][7]

e Secondary Endpoints: Secondary objectives included assessing the pharmacokinetic profile
and preliminary anti-tumor activity.[6][7]

Visualizations

Diagram 1: Proposed Mechanism of Action of Aprutumab Ixadotin
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Caption: Mechanism of action for Aprutumab Ixadotin.

Diagram 2: Troubleshooting Workflow for Investigating Nephrotoxicity

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12779818?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6797631/
https://pubmed.ncbi.nlm.nih.gov/31502117/
https://www.adcreview.com/nct02368951-clinical-trial-bay1187982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6797631/
https://www.benchchem.com/product/b12779818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31502117/
https://www.benchchem.com/product/b12779818?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6797631/
https://pubmed.ncbi.nlm.nih.gov/31502117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6797631/
https://pubmed.ncbi.nlm.nih.gov/31502117/
https://www.benchchem.com/product/b12779818?utm_src=pdf-body
https://www.benchchem.com/product/b12779818?utm_src=pdf-body-img
https://www.benchchem.com/product/b12779818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12779818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Start: Observe Proteinuria in Animal Model

Monitor Renal Function Markers
(Serum Creatinine, BUN, D-dimer)

[Assess FGFR2 Expression in Kidney Tissue] [Conduct ADC Biodistribution Studyj

[Perform Kidney Histopathologa

L

Correlate Findings

Toxicity without ADC Accumulation

Off-Target Toxicity Payload-Specific Toxicity

High FGFR2 & ADC Accumulation L_ow FGFR2 & ADC Accumulation

On-Target, Off-Tumor Toxicity

Click to download full resolution via product page

Caption: Troubleshooting workflow for nephrotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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